
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H5ClN2OS. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position, a methylthio group at the 2-position, and an aldehyde group at the 5-position. This compound is used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde can be synthesized through various methods. One common route involves the reaction of 4-chloro-2-(methylthio)pyrimidine with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 5-position . The reaction typically occurs under controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-2-(methylthio)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Lacks the aldehyde group at the 5-position.
4,6-Dichloro-2-methylthiopyrimidine: Contains an additional chloro group at the 6-position.
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the presence of both the chloro and methylthio groups along with the reactive aldehyde group. This combination allows for versatile chemical modifications and applications in various fields .
Biological Activity
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug discovery, particularly in oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of a chlorine atom and a methylthio group at specific positions contributes to its biological activity. The compound exhibits properties that make it suitable for various applications in pharmaceuticals, particularly as an inhibitor of certain enzymes involved in cancer progression.
Antitumor Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to affect the cell cycle by inhibiting cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are critical for cell proliferation. Such inhibition can lead to cell cycle arrest in the G1 phase, thereby reducing tumor growth rates .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MIA PaCa2 (pancreatic cancer) | Not specified | CDK4/6 inhibition |
Ribociclib (analog) | MCF-7 (breast cancer) | 0.95 | CDK4/6 inhibition |
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that this compound can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The IC50 values for COX-2 inhibition were found to be comparable to those of established anti-inflammatory drugs like celecoxib .
Activity | IC50 Value (μM) | Reference Compound |
---|---|---|
COX-2 Inhibition | 0.04 ± 0.01 | Celecoxib |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at the 2 and 6 positions of the pyrimidine ring have been shown to enhance its potency against various biological targets. For example, substituents that are electron-donating have been linked to increased anti-inflammatory activity, while others enhance antitumor effects through improved selectivity for CDK inhibitors .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of several pyrimidine derivatives on MIA PaCa2 cells, revealing that this compound significantly inhibited cell proliferation through CDK inhibition.
- Anti-inflammatory Effects : Another study focused on the compound's ability to inhibit COX-2 in carrageenan-induced paw edema models, demonstrating a significant reduction in inflammation compared to control groups.
Q & A
Basic Research Questions
Q. Q1. What are the standard synthetic routes for preparing 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or oxidation reactions. For example:
- Substitution approach : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (precursor) reacts with dimethylamine under reflux in ethanol/dioxane with triethylamine to yield carbaldehyde derivatives .
- Oxidation of methylthio groups : Activated MnO₂ in chloroform oxidizes 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde intermediates to aldehydes (73% yield) .
Critical factors : Solvent polarity (e.g., DMF for solubility), temperature (reflux vs. RT), and stoichiometry of oxidizing agents (e.g., MnO₂ excess) significantly impact purity and yield.
Q. Q2. How can researchers purify this compound, given its solubility limitations?
Methodological Answer: Purification strategies include:
- Recrystallization : Poor solubility in common solvents necessitates DMF or acetone for recrystallization .
- Chromatography : Silica gel columns with hexane:EtOAc (1:1) gradients resolve impurities, particularly for intermediates with polar functional groups .
- Trituration : Hexanes effectively remove unreacted starting materials from aldehyde derivatives .
Q. Q3. What spectroscopic techniques are most reliable for characterizing substituent effects on the pyrimidine ring?
Methodological Answer:
- ¹H NMR : Methylthio groups (~δ 2.5–2.6 ppm) and aldehydes (~δ 9.7–9.8 ppm) provide distinct signals. Chlorine at position 4 deshields adjacent protons, shifting resonances upfield .
- LC-MS : High-resolution MS confirms molecular weight (C₆H₅ClN₂OS; MW 188.64) and detects byproducts like sulfoxides from incomplete oxidation .
- Comparative analysis : Substituent positioning (e.g., chloro vs. methylthio at C2 vs. C4) alters UV-Vis absorption maxima due to electronic effects .
Advanced Research Questions
Q. Q4. How can conflicting reactivity data for methylthio and aldehyde groups in cross-coupling reactions be resolved?
Methodological Answer: Contradictions arise from competing pathways:
- Thioether oxidation : mCPBA oxidizes methylthio to sulfone, altering reactivity. Pre-oxidation ensures regioselective substitution .
- Aldehyde protection : Temporary protection (e.g., acetal formation) prevents undesired nucleophilic attacks during Suzuki-Miyaura couplings .
Experimental design : Kinetic studies under inert atmospheres (argon) and controlled stoichiometry (e.g., K₂CO₃ as base) minimize side reactions .
Q. Q5. What strategies optimize the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones from this compound?
Methodological Answer: Cyclocondensation protocol :
Reagents : Mix aldehyde with ethyl 2-(2,6-dichlorophenyl)acetate and KF/Al₂O₃ in DMA at RT for 24 h .
Cyclization : Heat with K₂CO₃ in DMF at 120°C for 16 h to form fused pyrimidinones .
Key parameters :
- Solvent polarity : DMF enhances cyclization efficiency vs. DCM.
- Workup : Precipitation in water followed by EtOAc extraction removes unreacted aldehyde .
Q. Q6. How do structural modifications at C2 and C4 influence bioactivity in pyrimidine derivatives?
Methodological Answer: Comparative SAR table :
Substituent (C2/C4) | Bioactivity Trend | Mechanism Insight |
---|---|---|
C2: Methylthio; C4: Cl | Anticancer (DNA intercalation) | Chlorine enhances electrophilicity; methylthio aids membrane permeability . |
C2: Dimethylamino; C4: Cl | Neuroprotective (kinase inhibition) | Amino groups enable hydrogen bonding with ATP-binding pockets . |
C2: Methylthio; C4: COOH | Antibacterial (enoyl-ACP reductase inhibition) | Carboxylic acid enhances solubility and target affinity . |
Design principles : Replace C4-Cl with bioisosteres (e.g., CF₃) to modulate lipophilicity and metabolic stability .
Q. Q7. How can discrepancies in HPLC purity data for aldehyde derivatives be addressed?
Methodological Answer: Root causes :
- Byproduct formation : Oxidized sulfones or hydrolyzed aldehydes (e.g., to carboxylic acids) .
- Column artifacts : Aldehydes may react with silica gel, causing peak tailing.
Solutions : - Derivatization : Convert aldehydes to hydrazones for stable HPLC analysis.
- Mobile phase additives : Use 0.1% formic acid to suppress silanol interactions .
Q. Q8. What advanced computational methods predict reactivity of this compound in heterocyclic syntheses?
Methodological Answer:
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNYMIKGYQYJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731938 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148256-82-0 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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